molecular formula C4H6Br2O2 B1267385 3-Bromo-2-(bromomethyl)propionic acid CAS No. 41459-42-1

3-Bromo-2-(bromomethyl)propionic acid

Cat. No.: B1267385
CAS No.: 41459-42-1
M. Wt: 245.9 g/mol
InChI Key: QQZJWQCLWOQDQV-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)propionic acid: is an organic compound with the molecular formula C4H6Br2O2 . It is a white to cream to brown crystalline powder or solid. This compound is primarily used as an organic building block in the synthesis of various beta-substituted acrylates and beta-lactams .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-(bromomethyl)propionic acid can be synthesized through the bromination of 2-(bromomethyl)propionic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the propionic acid molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles in solvents like acetonitrile or dimethylformamide.

    Cyclization: Amides in the presence of suitable catalysts and solvents.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)propionic acid is used as a building block in the synthesis of beta-substituted acrylates and beta-lactams. These compounds are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the synthesis of radiolabeled cyclic melanotropin peptides for melanoma imaging. These peptides are used in single-photon emission computed tomography (SPECT) imaging to detect melanoma tumors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of methanesulphonate-derived lipid chains for attachment of proteins to lipid membranes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)propionic acid involves its reactivity with nucleophiles and its ability to undergo cyclization reactions. The bromine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various substituted products. The compound’s ability to undergo cyclization reactions allows it to form beta-lactams, which are important intermediates in the synthesis of antibiotics and other pharmaceuticals .

Comparison with Similar Compounds

  • 3-Chloro-2-chloromethyl-1-propene
  • Methyl 3-bromo-2-(bromomethyl)propionate
  • 2,3-Dibromopropionic acid
  • 3,3’-Dichloropivalic acid
  • Dibromoacetic acid
  • Chlorodifluoroacetic acid
  • 4-Iodo-L-phenylalanine
  • Methyl alpha-bromoisobutyrate
  • 3-Amino-2-fluoropropionic acid
  • 2-Bromo-2-methylpropionic acid

Uniqueness: 3-Bromo-2-(bromomethyl)propionic acid is unique due to its dual bromine substitution, which makes it highly reactive and versatile in various chemical reactions. Its ability to form beta-lactams through cyclization reactions sets it apart from other similar compounds, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJWQCLWOQDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312632
Record name 3-Bromo-2-(bromomethyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41459-42-1
Record name 3-Bromo-2-(bromomethyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41459-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 3-Bromo-2-(bromomethyl)propionic acid?

A1: this compound serves as a valuable starting material for synthesizing various organic compounds. For example, it can be used to prepare:

  • Substituted propenoates: Reacting the acid with thiophenol under appropriate conditions yields t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and the corresponding carboxylic acids. []
  • Arylidene-β-lactams: The acid can be used to synthesize exo-methylene-β-lactams, which further react with arene diazonium salts in a Palladium-catalyzed Heck-type arylation to yield arylidene-β-lactams with high exo-regioselectivity and E-stereoselectivity. []
  • Arsonomethyl Analogues: Reacting this compound with alkaline arsenite produces (RS)-3-Arsono-2-(hydroxymethyl)propionic acid. This compound acts as a substrate for yeast enolase, albeit with lower affinity and catalytic activity compared to the natural substrate, 2-phospho-D-glycerate. []

Q2: Why are arene diazonium salts preferred over traditional aryl halides in the synthesis of arylidene-β-lactams from this compound derivatives?

A: While aryl iodides, triflates, or bromides could theoretically be used in the Heck reaction with exo-methylene-β-lactams (derived from this compound), they result in low yields due to extensive decomposition of the starting materials at the elevated temperatures required. [] Arene diazonium salts provide a significant advantage as they allow the reaction to proceed under milder conditions, resulting in significantly improved yields and selectivities of the desired arylidene-β-lactams. []

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